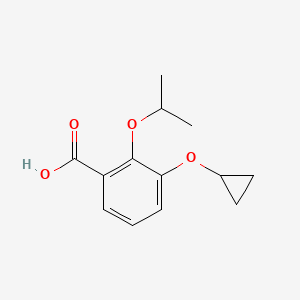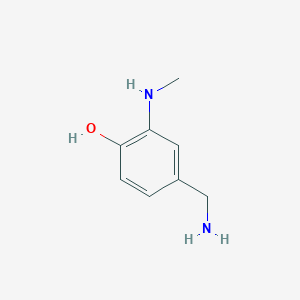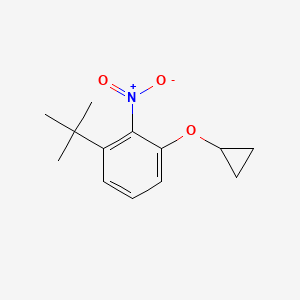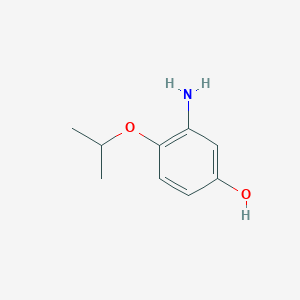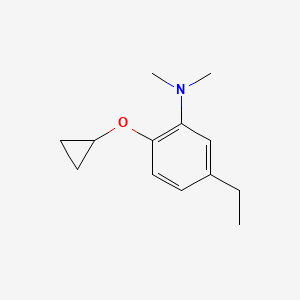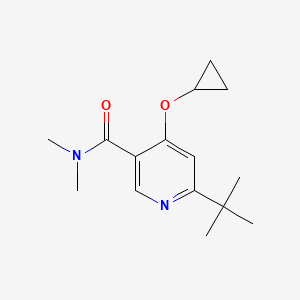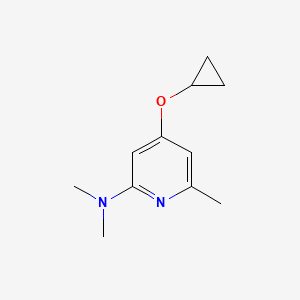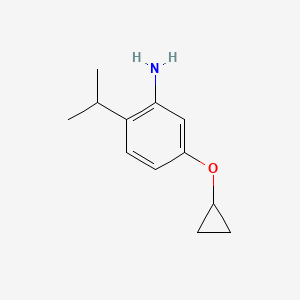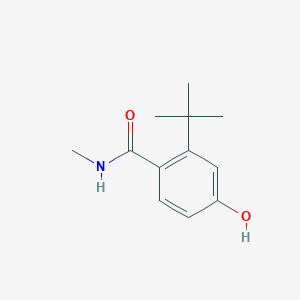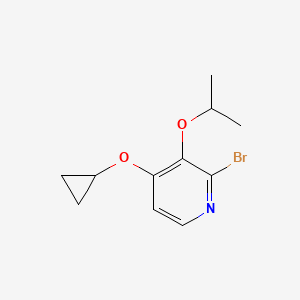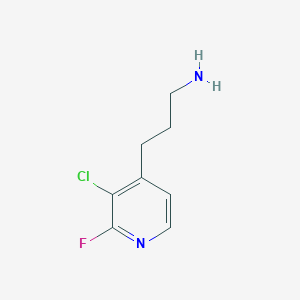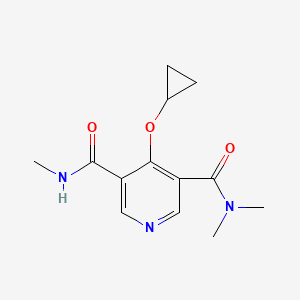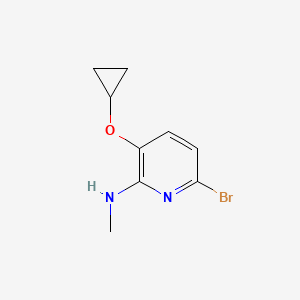
6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol . This compound is part of the pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Métodos De Preparación
The synthesis of 6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki cross-coupling reaction, which is a palladium-catalyzed process. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material and involves the coupling with arylboronic acids . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like toluene.
Análisis De Reacciones Químicas
6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form various heterocyclic structures.
Aplicaciones Científicas De Investigación
6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis:
Biological Studies: It is used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Mecanismo De Acción
it is believed to interact with specific molecular targets and pathways in biological systems, similar to other pyridine derivatives . The compound’s effects are likely mediated through its interaction with enzymes or receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
6-Bromo-3-cyclopropoxy-N-methylpyridin-2-amine can be compared with other similar compounds such as:
2-Amino-3-bromo-6-methylpyridine: This compound has a similar bromine substitution but differs in the presence of an amino group instead of a cyclopropoxy group.
6-Bromo-N-methylpyridin-3-amine: This compound is structurally similar but lacks the cyclopropoxy group, which may affect its reactivity and applications.
6-Bromo-N-methylpyridin-2-amine: Another similar compound that differs in the position of the bromine and methyl groups.
These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications in scientific research.
Propiedades
Fórmula molecular |
C9H11BrN2O |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
6-bromo-3-cyclopropyloxy-N-methylpyridin-2-amine |
InChI |
InChI=1S/C9H11BrN2O/c1-11-9-7(13-6-2-3-6)4-5-8(10)12-9/h4-6H,2-3H2,1H3,(H,11,12) |
Clave InChI |
YGCSWOUHQLJZRS-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=CC(=N1)Br)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


